

Spectroscopic Profile of Chlorodimethylvinylsilane: A Technical Guide

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Compound of Interest

Compound Name: **Chlorodimethylvinylsilane**

Cat. No.: **B155262**

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Introduction

Chlorodimethylvinylsilane ((CH₃)₂Si(CH=CH₂)Cl) is a versatile organosilicon compound widely utilized as an intermediate in organic synthesis and polymer chemistry. A thorough understanding of its structural and electronic properties is crucial for its effective application. This technical guide provides a comprehensive overview of the key spectroscopic data for **chlorodimethylvinylsilane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **chlorodimethylvinylsilane** by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **chlorodimethylvinylsilane** exhibits signals corresponding to the methyl and vinyl protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.4	Singlet	6H	Si-(CH ₃) ₂
~5.7 - 6.2	Multiplet	3H	CH=CH ₂

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~2.5	Si-(CH ₃) ₂
~132.4	=CH ₂
~138.5	Si-CH=

²⁹Si NMR Spectroscopic Data

The silicon-29 NMR spectrum is characteristic of the silicon center's chemical environment.

Chemical Shift (ppm)	Assignment
~8.0	SiCl(CH ₃) ₂ (CH=CH ₂)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **chlorodimethylvinylsilane** based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	=C-H stretch
~2960	Medium	C-H stretch (methyl)
~1600	Medium	C=C stretch (vinyl)
~1400	Medium	C-H bend (methyl)
~1250	Strong	Si-CH ₃ symmetric deformation
~840	Strong	Si-C stretch
~800	Strong	=C-H bend
~600	Strong	Si-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and fragmentation pattern.

m/z	Relative Intensity	Assignment
120	Moderate	[M] ⁺ (Molecular ion, ³⁵ Cl isotope)
122	Low	[M+2] ⁺ (³⁷ Cl isotope)
105	High	[M - CH ₃] ⁺
107	Moderate	[[M+2] - CH ₃] ⁺
79	High	[M - C ₂ H ₃ - H] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

- Sample Preparation: The **chlorodimethylvinylsilane** sample (typically 97% purity) is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3).[\[1\]](#) For neat spectra, the undiluted liquid is used.
- Instrumentation: A variety of NMR spectrometers can be used, such as a Varian A-60 for ^1H NMR or a Bruker WP-80 for ^{29}Si NMR.[\[2\]](#)
- ^1H NMR Acquisition: The spectrum is typically acquired at a frequency of 60 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
- ^{13}C NMR Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A higher number of scans is generally required due to the low natural abundance of the ^{13}C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- ^{29}Si NMR Acquisition: Due to the low natural abundance and negative gyromagnetic ratio of ^{29}Si , a larger number of scans and potentially relaxation agents are used to obtain a spectrum in a reasonable time.[\[3\]](#) Chemical shifts are referenced to TMS at 0 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat spectrum, a thin film of liquid **chlorodimethylvinylsilane** is placed between two salt plates (e.g., NaCl or KBr).[\[2\]](#)
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: The spectrum is typically recorded in the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

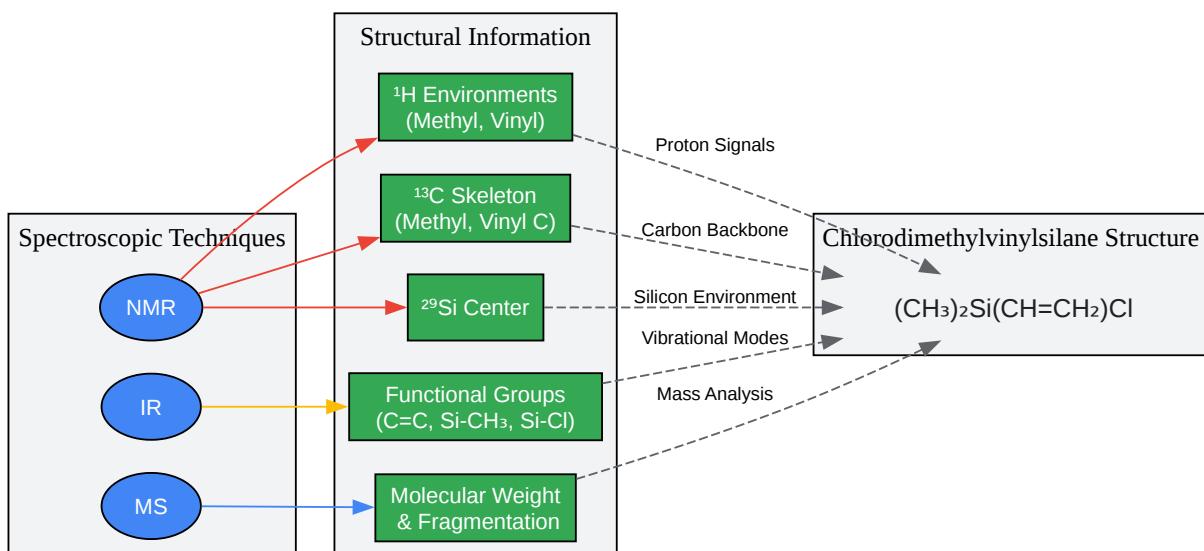
Mass Spectrometry (MS)

- Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation from any impurities before entering the mass spectrometer.[\[4\]](#)
- Ionization: Electron Ionization (EI) is a common method used for this type of molecule.

- Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Structure-Spectra Correlation Diagram

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural fragments of **chlorodimethylvinylsilane** they help to identify.



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Caption: Spectroscopic analysis workflow for **chlorodimethylvinylsilane**.

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